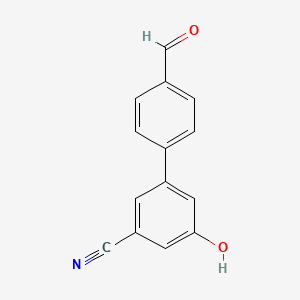
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% (2C-4DMPP) is a synthetic organic compound that has been studied for its potential biomedical applications. It is a phenolic compound that is characterized by its cyanide group and dimethylphenyl substituents. 2C-4DMPP has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in biochemistry and physiology.
Mecanismo De Acción
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain inflammatory molecules.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative damage in cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% is a relatively simple compound to synthesize, and has been shown to have a number of potential applications in biochemistry and physiology. However, it is important to note that the effects of this compound on humans have not been thoroughly studied, and it is not currently approved for use in humans.
Direcciones Futuras
Future research on 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% could focus on its potential applications in the treatment of oxidative damage and inflammation, as well as its potential use as an antibacterial agent. Additionally, further research could be conducted to examine the potential toxicity of this compound, as well as its potential interactions with other drugs. Other potential areas of research could include the development of new synthetic methods for the production of 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%, and the exploration of its potential applications in other areas of biochemistry and physiology.
Métodos De Síntesis
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% is synthesized by a two-step process, beginning with the reaction of 3,5-dimethylphenol and cyanide in aqueous solution. The resulting product is then treated with aqueous acid to yield 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% in 95% yield.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative damage in cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria.
Propiedades
IUPAC Name |
5-(3,5-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGFORQAVKBHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684660 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261953-18-7 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














